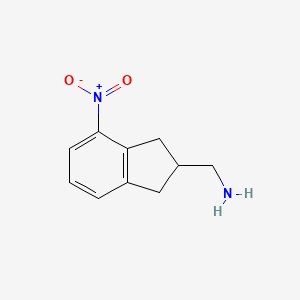
(4-nitro-2,3-dihydro-1H-inden-2-yl)methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-nitro-2,3-dihydro-1H-inden-2-yl)methanamine is a chemical compound that belongs to the class of indene derivatives It is characterized by the presence of a nitro group at the 4-position and a methanamine group at the 2-position of the indene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-nitro-2,3-dihydro-1H-inden-2-yl)methanamine can be achieved through several methods. One common approach involves the reduction of 4-nitro-3-phenylbutanoic acid to obtain the corresponding indene derivative. This process typically involves the following steps:
Hydrogenation: The nitro group is reduced to an amine group using hydrogen gas in the presence of a catalyst such as palladium on carbon.
Cyclization: The resulting amine undergoes cyclization to form the indene ring structure.
Functionalization: The indene derivative is further functionalized to introduce the methanamine group at the 2-position.
Industrial Production Methods
Industrial production of this compound often involves large-scale hydrogenation and cyclization processes. These methods are optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration.
化学反应分析
Types of Reactions
(4-nitro-2,3-dihydro-1H-inden-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The methanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is commonly used for reduction.
Substitution: Nucleophiles such as halides or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Formation of substituted indene derivatives.
科学研究应用
(4-nitro-2,3-dihydro-1H-inden-2-yl)methanamine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of bioactive compounds, including potential drugs for neurological disorders.
Materials Science: The compound is explored for its potential use in the development of novel materials with unique electronic properties.
Biological Studies: It serves as a probe in studying enzyme mechanisms and receptor interactions.
作用机制
The mechanism of action of (4-nitro-2,3-dihydro-1H-inden-2-yl)methanamine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The methanamine group can form hydrogen bonds and electrostatic interactions with target proteins, influencing their activity and function.
相似化合物的比较
Similar Compounds
2,3-dihydro-1H-indene-1-methanamine: Lacks the nitro group, resulting in different reactivity and biological activity.
4-nitro-1H-indene-2-methanamine: Similar structure but different position of the nitro group, affecting its chemical properties.
Uniqueness
(4-nitro-2,3-dihydro-1H-inden-2-yl)methanamine is unique due to the specific positioning of the nitro and methanamine groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
属性
分子式 |
C10H12N2O2 |
|---|---|
分子量 |
192.21 g/mol |
IUPAC 名称 |
(4-nitro-2,3-dihydro-1H-inden-2-yl)methanamine |
InChI |
InChI=1S/C10H12N2O2/c11-6-7-4-8-2-1-3-10(12(13)14)9(8)5-7/h1-3,7H,4-6,11H2 |
InChI 键 |
PRBPTKJMEMDFEM-UHFFFAOYSA-N |
规范 SMILES |
C1C(CC2=C1C=CC=C2[N+](=O)[O-])CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















